molecular formula C12H10N4OS B2933903 2-(2-Thienyl)benzimidazole-6-carboxamidoxime CAS No. 1421266-67-2

2-(2-Thienyl)benzimidazole-6-carboxamidoxime

Cat. No.: B2933903
CAS No.: 1421266-67-2
M. Wt: 258.3
InChI Key: FSQUFVFXSOCRSE-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzimidazole-6-carboxamidoxime is a chemical compound of significant interest in medicinal chemistry research, primarily functioning as a prodrug for active amidine-containing molecules. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects . The incorporation of a thienyl substituent at the 2-position further diversifies its potential interactions with biological targets. The key research value of this amidoxime derivative lies in its role as a strategy to overcome the poor oral bioavailability often associated with its corresponding amidine. While amidine groups are essential for the pharmacological effect of many active compounds, their strong basicity and hydrophilic nature can prevent efficient absorption through membranes . Amidoxime prodrugs, such as this compound, exhibit lower basicity and higher lipophilicity, which facilitates improved gastrointestinal absorption after oral administration . Once absorbed, amidoximes are typically metabolized in vivo to release the active amidine compound, thereby enhancing the overall bioavailability and efficacy of the drug candidate . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are responsible for ensuring the safety of their handling and use.

Properties

IUPAC Name

N'-hydroxy-2-thiophen-2-yl-3H-benzimidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQUFVFXSOCRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)benzimidazole-6-carboxamidoxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(2-Thienyl)benzimidazole-6-carboxamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)benzimidazole-6-carboxamidoxime involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzimidazole vs. Benzothiazole

Replacing the benzimidazole core with benzothiazole (e.g., 2-amino-1,3-benzothiazole-6-carbaldehyde) changes the electronic environment. Benzothiazoles exhibit stronger π-conjugation and are prevalent in fluorescent probes, whereas benzimidazoles are more common in DNA-intercalating agents. The carboxamidoxime group in the target compound may offer superior metal-binding compared to benzothiazole aldehydes .

Thienyl vs. Phenyl Substituents

In contrast, phenyl-substituted analogs (e.g., 3-(6-amidoximo-2-benzimidazolyl)benzamidoxime) prioritize aromatic stacking. Notably, 2-thienyl derivatives exhibit higher enantioselectivity in catalytic reactions compared to 3-thienyl isomers, as observed in hydroboration studies .

Table 2: Core Heterocycle and Substituent Comparisons

CompoundCore/SubstituentBiological/Chemical Relevance
2-(2-Thienyl)benzimidazole-6-carboxamidoximeBenzimidazole/2-ThienylMetal chelation, enzyme inhibition
3-(6-Amidoximo-2-benzimidazolyl)benzamidoximeBenzimidazole/PhenylDual amidoxime sites for enhanced binding
2-Amino-1,3-benzothiazole-6-carbaldehydeBenzothiazoleFluorescence, catalytic applications

Biological Activity

2-(2-Thienyl)benzimidazole-6-carboxamidoxime is a synthetic compound derived from the benzimidazole family, known for its diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its structure features a thienyl group, which enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • SW620 (colorectal adenocarcinoma)
  • HeLa (cervical carcinoma)

The compound's mechanism of action appears to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis. Specifically, it may induce DNA damage and activate apoptotic pathways, leading to reduced viability in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound demonstrated significant antibacterial properties, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways involved in cell survival and proliferation. Notably, the compound may also function as a reactive oxygen species (ROS) generator, contributing to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Lines/OrganismsIC50 Values (µM)References
AnticancerHepG215
SW62010
HeLa12
AntimicrobialStaphylococcus aureus25
Escherichia coli30

Case Study: Anticancer Efficacy

A study conducted on the antiproliferative effects of this compound revealed that it significantly inhibited the growth of HeLa cells with an IC50 value of approximately 12 µM. The study utilized flow cytometry to assess apoptosis induction and found that treated cells exhibited increased levels of annexin V positivity, indicating early apoptotic changes .

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus at an IC50 value of 25 µM. The mechanism was linked to disruption of bacterial cell wall synthesis and increased membrane permeability .

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